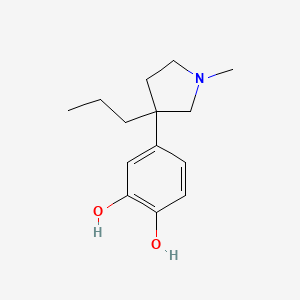
(4S,4'S)-2,2'-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a chloropyridine core linked to two dihydrooxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Chloropyridine Core: The chloropyridine core can be synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Coupling Reaction: The final step involves coupling the chloropyridine core with the dihydrooxazole rings using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced pyridine or oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Medicine
Therapeutic Agents: Investigation of its potential as an active pharmaceutical ingredient (API) for treating various diseases.
Industry
Materials Science: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the presence of isopropyl groups on the dihydrooxazole rings, which may impart specific steric and electronic properties, influencing its reactivity and interactions with other molecules.
特性
分子式 |
C17H22ClN3O2 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
(4S)-2-[4-chloro-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H22ClN3O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1 |
InChIキー |
USAHTGVHXPDDIL-HUUCEWRRSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)Cl |
正規SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


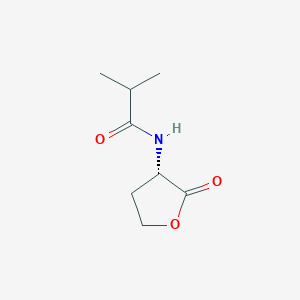
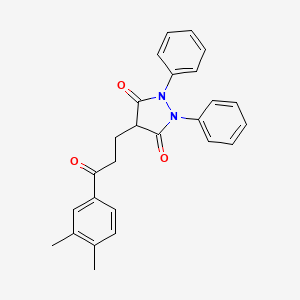
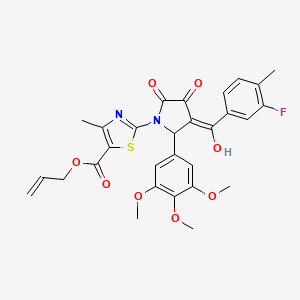


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
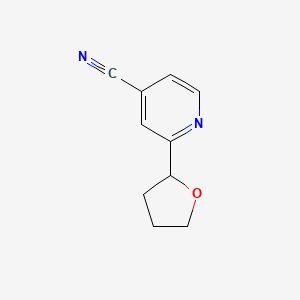
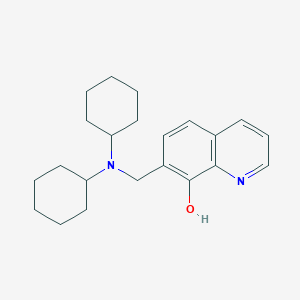
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
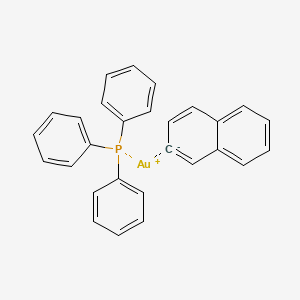
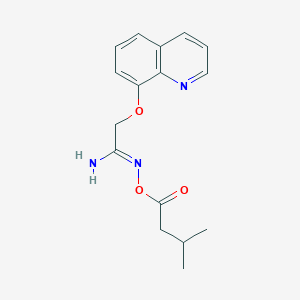
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
